molecular formula C10H8BrF2NO B1374083 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one CAS No. 1340097-54-2

3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one

Cat. No. B1374083
CAS RN: 1340097-54-2
M. Wt: 276.08 g/mol
InChI Key: MYQISHSUKPPWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H8BrF2NO . It has a molecular weight of 276.08 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives, such as “3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one” consists of a five-membered pyrrolidin-2-one ring substituted with a bromo group at the 3-position and a 2,6-difluorophenyl group at the 1-position .


Physical And Chemical Properties Analysis

“3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one” is a solid compound with a molecular weight of 276.08 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources .

Scientific Research Applications

Synthesis and Chemical Properties

3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one is a compound used in various synthetic applications. For instance, it serves as an important intermediate in the synthesis of biologically active compounds. The synthesis of similar bromo-fluorophenyl compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, as demonstrated in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (Linxiao Wang et al., 2016).

Application in Organic Chemistry

In organic chemistry, compounds like 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one are vital for carbon-carbon coupling, a critical process in organic synthesis. A study on similar compounds, 3-bromo-5-(2,5-difluorophenyl)pyridine, highlights their synthesis through carbon-carbon coupling and investigates their properties using techniques like XRD, spectroscopy, and DFT studies (Ghiasuddin et al., 2018).

Antibacterial and Antimicrobial Activity

Some derivatives of 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one have shown promising antibacterial and antimicrobial properties. For example, a study on 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from related compounds, revealed significant antimicrobial activity against various bacteria (A. Bogdanowicz et al., 2013).

Photophysical Properties

Compounds similar to 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one have been studied for their photophysical properties. A bromo tricarbonyl rhenium(I) complex with a thiophene-functionalized bis(pyrazolyl) pyridine ligand, for instance, displayed high luminescence in both solution and solid-state, indicating its potential for use in photophysical applications (Lauren A. Lytwak et al., 2010).

Safety And Hazards

The safety data sheet for “3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one” indicates that it is classified as a dangerous substance. Precautionary measures include avoiding contact with skin, eyes, or clothing, and not eating, drinking, or smoking when using this product .

Future Directions

The future directions for “3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one” and similar compounds lie in their potential use as scaffolds for the design of new biologically active compounds. Their diverse biological activities make them promising candidates for drug discovery .

properties

IUPAC Name

3-bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2NO/c11-6-4-5-14(10(6)15)9-7(12)2-1-3-8(9)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQISHSUKPPWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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